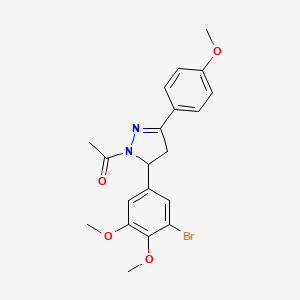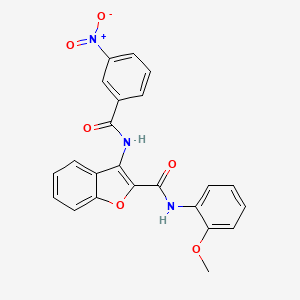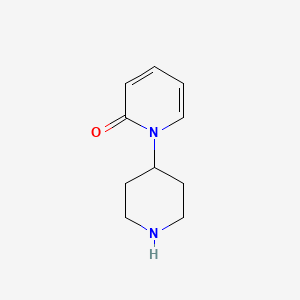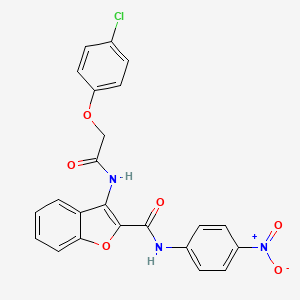
3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Overview
Description
3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as CNB-001, is a synthetic compound designed for its neuroprotective properties. CNB-001 is a benzofuran derivative and has shown potential in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the brain. 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant responses. It has also been shown to inhibit the activity of NF-kB, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide for lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one limitation of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One area of focus could be on developing more efficient synthesis methods for the compound. Another area of focus could be on studying the long-term effects of 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in animal models of neurological disorders. Additionally, there is potential for developing 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide as a therapeutic agent for human use. Clinical trials would need to be conducted to determine its safety and efficacy in humans.
Scientific Research Applications
3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been extensively studied for its neuroprotective properties. It has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these disorders.
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c24-14-5-11-17(12-6-14)32-13-20(28)26-21-18-3-1-2-4-19(18)33-22(21)23(29)25-15-7-9-16(10-8-15)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQBRFRLRAYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-chlorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



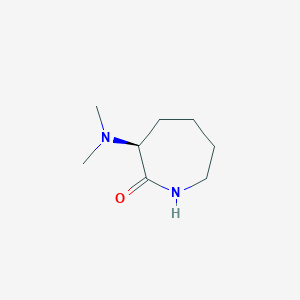


![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)





